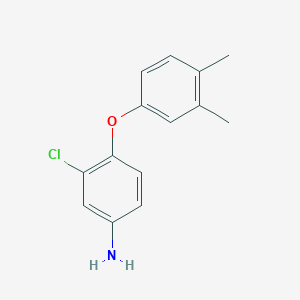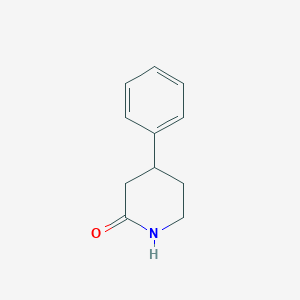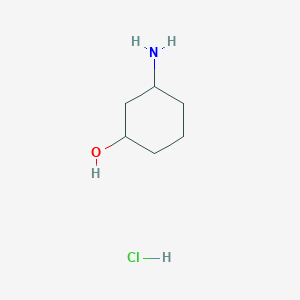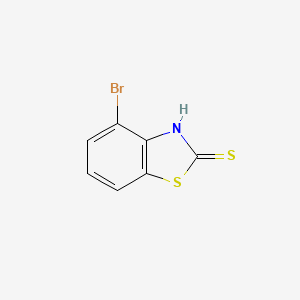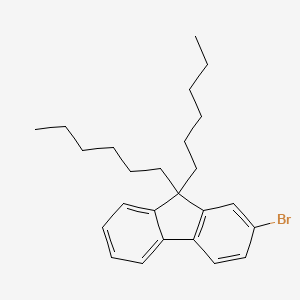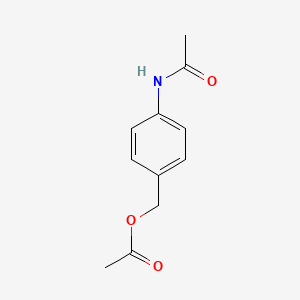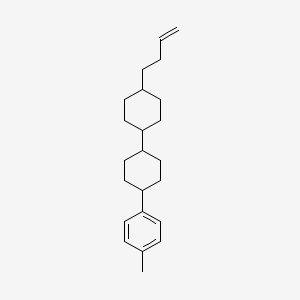![molecular formula C8H15N B1288362 1-Azaspiro[4.4]nonane CAS No. 176-03-4](/img/structure/B1288362.png)
1-Azaspiro[4.4]nonane
Übersicht
Beschreibung
1-Azaspiro[4.4]nonane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Structural Basis for Chemical Synthesis
1-Azaspiro[4.4]nonane serves as a core structure in various chemical syntheses. For instance, it is a key component in the synthesis of enantiomers of this compound-2,6-dione, which can be used to produce cephlotaxine and its enantiomer (Nagasaka, Sato, & Saeki, 1997). Moreover, it's essential in the creation of bioactive natural products, including homoharringtonine, known for its antileukemic activity (El Bialy, Braun, & Tietze, 2005).
2. Key Component in Biological Activity
This compound-based compounds are found at the core of several natural or synthetic products with significant biological activities. They are challenging targets for chemical synthesis due to their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).
3. Utilization in Anticonvulsant Research
The synthesis and investigation of anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been explored, showing notable efficacy in seizure control models (Kamiński, Obniska, & Dybała, 2008). This indicates its potential role in developing new anticonvulsant drugs.
4. Role in Developing Synthetic Receptors and Enzyme Inhibitors
This compound derivatives have been used as templates for constructing synthetic receptors and as intermediates in synthesizing enzyme inhibitors, showcasing their versatility in chemical and pharmaceutical research (Huang et al., 2015).
5. Basis for Anticonvulsant Drug Development
Research on imidooxy anticonvulsants related to N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione has led to the identification of several active compounds, indicating the potential of this compound derivatives in developing new anticonvulsant drugs (Farrar et al., 1993).
Wirkmechanismus
Target of Action
1-Azaspiro[4.4]nonane is primarily a metalloproteinase inhibitor . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and disease processes such as arthritis and metastasis .
Mode of Action
This compound interacts with its targets, the metalloproteinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of metalloproteinases by this compound affects several biochemical pathways. Most notably, it impacts the pathways involved in tumor invasion and metastasis . By inhibiting the activity of metalloproteinases, this compound can prevent the degradation of the extracellular matrix, a key step in the process of tumor metastasis .
Pharmacokinetics
The pharmacokinetics of 1-Azaspiro[4It’s known that the compound exhibits a high level of inhibition activity against metalloproteinases , suggesting that it may have good bioavailability. Further research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of gelatinase activity, a type of metalloproteinase . This can lead to a reduction in the proliferation rates of certain cells, such as SKOV3 cells . In addition, by inhibiting the activity of metalloproteinases, this compound may help to prevent tumor invasion and metastasis .
Safety and Hazards
Zukünftige Richtungen
The sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, a prominent scaffold in organic and medicinal chemistry, has been studied . This information facilitates the rational planning of cascades and other methodologies applied to the construction of carbocyclic and aza-heterocyclic compounds .
Biochemische Analyse
Biochemical Properties
1-Azaspiro[4.4]nonane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in downstream effects on cellular signaling and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects . These effects may include oxidative stress, inflammation, and cellular damage. It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a key role in the oxidation and subsequent elimination of this compound . The compound’s metabolism can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via organic cation transporters, which facilitate its uptake and distribution. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
Eigenschaften
IUPAC Name |
1-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-5-8(4-1)6-3-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGFHPNQSDXCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-03-4 | |
| Record name | 1-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1-azaspiro[4.4]nonane skeleton in organic synthesis?
A1: The this compound framework serves as a valuable building block in the synthesis of various natural products and bioactive molecules. Its unique structure makes it a desirable target for synthetic chemists. For example, it represents a key structural feature of cephalotaxine, a naturally occurring alkaloid with antitumor properties. [, , , ]
Q2: What are some notable synthetic routes to access the this compound core?
A2: Several innovative strategies have emerged, including:
- Vinylogous Mukaiyama Aldol Reaction: This approach utilizes chiral non-racemic silyloxypyrroles, leading to enantioselective synthesis with high diastereomeric excess. []
- Domino Radical Bicyclization: This method exploits the formation and capture of alkoxyaminyl radicals, offering flexibility in substituent incorporation. []
- Gold-Catalyzed [2 + 3] Annulation: This strategy couples enamides with propargyl esters, efficiently constructing functionalized 1-azaspiro[4.4]nonanes. []
- Stevens Rearrangement: This reaction, applied to Weinreb amides, enables the rapid assembly of the azaspirocyclic core. []
- Nitroso-ene Cyclization: This approach provides an alternative route to the this compound system. []
Q3: How does the stereochemistry of this compound derivatives influence their biological activity?
A3: The stereochemical configuration of substituents on the this compound ring system significantly impacts the biological activity of its derivatives. For instance, the development of an enantioselective synthesis of (-)-cephalotaxine highlighted the importance of specific stereochemistry for its antitumor properties. []
Q4: What insights have computational studies provided into the formation and reactivity of this compound derivatives?
A4: Computational studies employing density functional theory (DFT) have shed light on the kinetics and thermodynamics of reactions involving this compound formation. For example, research has examined the sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, providing valuable information about reaction rates and radical stabilization energies. []
Q5: What are the potential applications of this compound derivatives as polymerization mediators?
A5: Recent studies have explored the use of spirocyclic alkoxyamines incorporating the this compound motif as initiators/mediators in nitroxide-mediated polymerization (NMP). This approach leverages the controlled radical polymerization facilitated by nitroxides generated from these alkoxyamines. []
Q6: How do the electronic properties of substituents on the double bond influence the cyclization of N-alkoxyaminyl radicals?
A6: Computational and experimental studies suggest that the electronic nature of substituents on the alkene participating in the 5-exo-trig cyclization of N-alkoxyaminyl radicals influences the reaction rate. Electron-withdrawing groups generally favor cyclization due to the increased electrophilicity of the double bond. []
Q7: Has the crystal structure of any this compound derivative been reported?
A7: Yes, the crystal structure of (5S,6R,7R,9R)‐1‐Benzyl‐7,9‐dimethyl‐8‐oxo‐1‐azaspiro[4.4]nonane‐6‐carbonitrile has been determined, confirming its stereochemistry and providing valuable insights into its molecular geometry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



